molecular formula C19H23N3O3S B5859238 N-benzyl-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide

N-benzyl-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide

Cat. No. B5859238
M. Wt: 373.5 g/mol
InChI Key: GENHMJMTHSAJOM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-benzyl-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide and related compounds involves the optimization of sulfonamide and benzamide groups. Advanced leads with significant in vitro potency and selectivity, alongside favorable pharmacokinetic and safety profiles, have been developed through meticulous structure-activity relationship (SAR) exploration (Cioffi et al., 2016).

Molecular Structure Analysis

Molecular structure analysis of related compounds reveals the importance of specific groups for high enantioselectivity and activity. For instance, the arene sulfonyl group has been found critical for high enantioselectivity in certain catalysts, indicating the significance of molecular configurations in the compound’s biological activity (Wang et al., 2006).

Chemical Reactions and Properties

The chemical reactions involving this compound and similar compounds typically focus on modifications to enhance their biological activity. For example, modifications in the benzamide segment have resulted in compounds with significant anti-acetylcholinesterase activity, indicating a substantial influence of chemical structure on biological efficacy (Sugimoto et al., 1990).

Physical Properties Analysis

The physical properties such as crystalline structure, molecular weight, and conformation play a crucial role in the compound's biological function. X-ray crystallography studies provide insights into the orthorhombic crystal class and chair conformation of the piperazine ring in related compounds, which are essential for understanding the compound's interactions and stability (Kumar et al., 2007).

Chemical Properties Analysis

The chemical properties, such as reactivity and bonding configurations, are crucial for the compound's biological and pharmacological profiles. Studies on related structures emphasize the importance of sulfonamide metabolism and its impact on clinical drug-drug interactions, highlighting the compound’s metabolic pathways and potential effects on biological systems (Sawant-Basak et al., 2018).

properties

IUPAC Name

N-benzyl-3-(4-methylpiperazin-1-yl)sulfonylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3S/c1-21-10-12-22(13-11-21)26(24,25)18-9-5-8-17(14-18)19(23)20-15-16-6-3-2-4-7-16/h2-9,14H,10-13,15H2,1H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GENHMJMTHSAJOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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